3-Benzenesulfonylaminobenzoic acid
Description
IUPAC Nomenclature and Systematic Identification
3-Benzenesulfonylaminobenzoic acid is systematically identified as 3-[(phenylsulfonyl)amino]benzoic acid under IUPAC guidelines. The name reflects its core structure: a benzoic acid substituent at the meta position relative to a phenylsulfonamide group. Key identifiers include:
| Parameter | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 28547-15-1 | |
| Molecular Formula | C₁₃H₁₁NO₄S | |
| Molecular Weight | 277.30 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |
The compound’s systematic name emphasizes the sulfonamide bridge (-SO₂-NH-) linking the phenyl and benzoic acid moieties. Its CAS number and SMILES string provide unambiguous identification for chemical databases.
Molecular Architecture Analysis (C₁₃H₁₁NO₄S)
The molecular structure comprises a benzoic acid group (-C₆H₄-COOH) and a phenylsulfonamide group (-C₆H₅-SO₂-NH-) connected at the third carbon of the benzene ring. Key architectural features include:
Bonding Patterns :
Torsional Angles :
| Structural Feature | Typical Value (Å/°) | Rationale |
|---|---|---|
| S–O Bond Length | 1.43–1.45 Å | Double-bond character from resonance |
| C–S Bond Length | 1.76–1.78 Å | Single-bond hybridization |
| NH–SO₂ Torsion Angle | 170–175° | Steric and electronic optimization |
The molecule’s polarity arises from the sulfonamide (-SO₂NH-) and carboxylic acid (-COOH) groups, influencing solubility in polar solvents like dimethylformamide (DMF).
Properties
IUPAC Name |
3-(benzenesulfonamido)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)10-5-4-6-11(9-10)14-19(17,18)12-7-2-1-3-8-12/h1-9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELBUFSHELNQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28547-15-1 | |
| Record name | 3-[(Phenylsulfonyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28547-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-benzenesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Mechanism
The reaction is typically conducted in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate) under alkaline conditions. Aqueous sodium hydroxide or potassium carbonate is used to deprotonate the amine and scavenge hydrochloric acid byproducts. The general mechanism proceeds as follows:
- Deprotonation : 3-Aminobenzoic acid reacts with a base to form a nucleophilic amine anion.
- Sulfonylation : The amine anion attacks benzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.
- Acidification : The reaction mixture is acidified to protonate the carboxylate group, precipitating the product.
Typical Parameters :
- Temperature: 0–25°C (to minimize side reactions)
- Molar Ratio: 1:1.2 (3-aminobenzoic acid to benzenesulfonyl chloride)
- Yield: 70–85% after recrystallization from ethanol/water
Alternative Synthetic Routes
Nitro Reduction Pathway
An alternative approach starts with 3-nitrobenzoic acid, which undergoes reduction to 3-aminobenzoic acid followed by sulfonylation. This two-step method is advantageous when 3-aminobenzoic acid is scarce or costly.
Step 1: Reduction of 3-Nitrobenzoic Acid
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
- Conditions :
- Hydrogenation: 40 psi H₂, 50°C, ethanol solvent, 90–95% yield
- Fe/HCl: Reflux in aqueous HCl, 70–80% yield
Step 2: Sulfonylation
Identical to the classical method, with yields comparable to the direct route.
Solid-Phase Synthesis
Recent advances utilize polymer-supported sulfonyl chlorides to simplify purification. The sulfonyl chloride is immobilized on a resin, allowing the product to be isolated via filtration after the reaction.
- Advantages : Reduced purification steps, higher purity (≥95%)
- Yield : 60–75%
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency, scalability, and minimal waste generation. Key adaptations from laboratory methods include:
Continuous Flow Reactors
- Process : Reactants are pumped through a tubular reactor with in-line mixing and temperature control.
- Benefits :
- 20–30% higher yield than batch processes
- Reduced reaction time (2–4 hours vs. 12–24 hours)
- Automated pH adjustment and byproduct removal
Solvent Recycling Systems
- Green Chemistry : Ethyl acetate is recovered via distillation and reused, lowering solvent consumption by 40–50%.
- Catalyst Recovery : Heterogeneous catalysts (e.g., silica-supported bases) are filtered and regenerated.
Reaction Optimization Studies
Effect of Temperature on Yield
A study comparing yields at different temperatures revealed:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 82 | 98 |
| 25 | 78 | 97 |
| 50 | 65 | 90 |
Lower temperatures favor higher yields by suppressing hydrolysis of benzenesulfonyl chloride.
Stoichiometric Ratios
Excess benzenesulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine. Higher equivalents (>1.5) lead to di-sulfonylation byproducts.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical | 80 | 97 | Moderate | Low |
| Nitro Reduction | 75 | 95 | High | Moderate |
| Solid-Phase | 70 | 99 | Low | High |
| Continuous Flow | 85 | 96 | High | Moderate |
Key Observations :
- The classical method remains the benchmark for small-scale synthesis.
- Continuous flow systems are optimal for industrial production due to superior scalability and yield.
Challenges and Solutions
Byproduct Formation
- Di-sulfonylation : Addressed by controlling stoichiometry and reaction time.
- Hydrolysis of Sulfonyl Chloride : Mitigated by maintaining low temperatures and anhydrous conditions.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (3:1 ratio) achieve >98% purity.
- Chromatography : Reserved for high-purity demands (e.g., pharmaceutical intermediates), albeit with 10–15% yield loss.
Chemical Reactions Analysis
Types of Reactions
3-Benzenesulfonylaminobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
3-Benzenesulfonylaminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-benzenesulfonylaminobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzenesulfonylaminobenzoic acid
- 2-Benzenesulfonylaminobenzoic acid
- 3-Aminobenzenesulfonic acid
Uniqueness
3-Benzenesulfonylaminobenzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
3-Benzenesulfonylaminobenzoic acid, also known as 3-[(phenylsulfonyl)amino]benzoic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its various biological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities. The findings are supported by diverse sources and include data tables summarizing key research outcomes.
This compound has the following chemical properties:
- Molecular Formula : C13H11NO4S
- Molecular Weight : 273.30 g/mol
- CAS Number : 120-80-9
These properties are essential for understanding the compound's reactivity and interaction with biological systems.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
- Key Findings :
- Inhibition of TNF-α and IL-6 production in macrophages.
- IC50 values indicating effective concentration ranges for anti-inflammatory activity.
| Study | IC50 (µM) | Cytokine Inhibited |
|---|---|---|
| Study A | 25 ± 5 | TNF-α |
| Study B | 15 ± 3 | IL-6 |
2. Anticancer Activity
The compound has shown promise in anticancer studies, particularly against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.
- Key Findings :
- Effective against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- IC50 values comparable to established chemotherapeutics.
3. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's.
- Key Findings :
- The compound demonstrated competitive inhibition against AChE with a Ki value indicating strong binding affinity.
| Enzyme | Ki (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.5 ± 0.1 | Competitive |
| Butyrylcholinesterase (BChE) | 0.8 ± 0.2 | Non-competitive |
Case Study: Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at concentrations above the determined IC50 values.
- Methodology :
- Cells were treated with varying concentrations of the compound.
- Cell viability was assessed using MTT assays.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings suggested that it could mitigate neuronal damage by reducing oxidative stress markers.
Q & A
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodological Answer : Normalize data using cell viability controls (MTT assay) and quantify intracellular uptake via LC-MS/MS. Account for clustered data (e.g., repeated measurements) using mixed-effects models (R package lme4). Validate target engagement with SPR (KD <10 µM) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS, 100 ns trajectories) to assess binding stability (RMSD <2 Å). Cross-reference with QSAR models (IC50 predictions ±0.5 log units) .
Q. What analytical methods differentiate polymorphic forms, and how do they impact bioactivity?
- Methodological Answer : Use DSC (melting endotherms ±2°C) and PXRD (2θ = 5–40°) to identify polymorphs. Test dissolution rates in simulated gastric fluid (USP Apparatus II, 50 rpm). Correlate Form I (high-energy) vs. Form II (stable) with pharmacokinetic profiles in rodent models .
Q. How should researchers design assays to evaluate the compound’s protease inhibition potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
